1H-benzotriazol-1-yl(3-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazol-1-yl(3-bromophenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound features a benzotriazole moiety attached to a 3-bromophenyl group, which imparts unique physicochemical properties to the molecule.
Preparation Methods
The synthesis of 1H-benzotriazol-1-yl(3-bromophenyl)methanone typically involves the reaction of 1H-benzotriazole with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Benzotriazol-1-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The benzotriazole moiety can undergo oxidation to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted benzotriazole derivatives, while reduction reactions typically produce alcohols .
Scientific Research Applications
1H-Benzotriazol-1-yl(3-bromophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: Benzotriazole derivatives are explored for their potential as anticancer, antifungal, antibacterial, and antiviral agents.
Material Science: The compound is used in the synthesis of advanced materials, such as corrosion inhibitors, UV filters, and photovoltaic cells.
Organic Synthesis: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-yl(3-bromophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
In material science, the compound’s ability to form stable complexes with metals is crucial for its function as a corrosion inhibitor or UV filter. The benzotriazole moiety can coordinate with metal ions, preventing oxidation and degradation of the material .
Comparison with Similar Compounds
1H-Benzotriazol-1-yl(3-bromophenyl)methanone can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazol-1-yl(4-iodophenyl)methanone: This compound features an iodine atom instead of bromine, which can influence its reactivity and applications.
1H-Benzotriazol-1-yl(4-chlorophenyl)methanone:
1H-Benzotriazol-1-yl(3-methylphenyl)methanone: The methyl group in this compound can alter its physicochemical properties and reactivity compared to the bromine-substituted derivative.
Properties
Molecular Formula |
C13H8BrN3O |
---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
benzotriazol-1-yl-(3-bromophenyl)methanone |
InChI |
InChI=1S/C13H8BrN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H |
InChI Key |
FDODEPGJMIPNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.